N,N',N''-Tris(3-bromophenyl)phosphoric triamide
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Overview
Description
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the hydrogen atoms are replaced by 3-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 3-bromophenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often catalyzed by a base such as triethylamine to facilitate the substitution of hydrogen atoms with 3-bromophenyl groups.
Industrial Production Methods
Industrial production of N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphoric triamide derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the 3-bromophenyl groups can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phosphoric triamide core can interact with metal ions or other electrophilic species, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide: Similar structure but with chlorine atoms instead of bromine.
N,N’,N’'-Tris(3-fluorophenyl)phosphoric triamide: Fluorine atoms replace the bromine atoms.
N,N’,N’'-Tris(3-methylphenyl)phosphoric triamide: Methyl groups instead of bromine atoms.
Uniqueness
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its electronic properties, making it valuable in specific applications where these characteristics are desired.
Properties
CAS No. |
90059-45-3 |
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Molecular Formula |
C18H15Br3N3OP |
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-bis(3-bromoanilino)phosphoryl-3-bromoaniline |
InChI |
InChI=1S/C18H15Br3N3OP/c19-13-4-1-7-16(10-13)22-26(25,23-17-8-2-5-14(20)11-17)24-18-9-3-6-15(21)12-18/h1-12H,(H3,22,23,24,25) |
InChI Key |
BCPQNPPOVRBZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NP(=O)(NC2=CC(=CC=C2)Br)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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